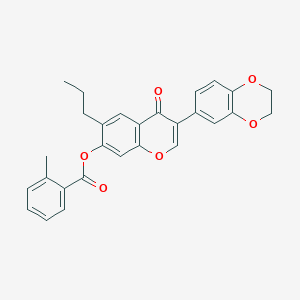![molecular formula C23H17ClN2O2 B383669 3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 890012-29-0](/img/structure/B383669.png)
3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde” is a chemical compound with the molecular formula C23H17ClN2O2 . It is stored at a temperature of 28 C .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde”, often involves the use of Vilsmeier Haack complex . For instance, 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes were cleanly oxidized by potassium permanganate in water-pyridine medium to afford the corresponding acids in high yield .Molecular Structure Analysis
The molecular structure of “3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde” can be represented by the linear formula C23H17ClN2O2 . The compound has a molecular weight of 460.9 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde” include a molecular weight of 460.9 g/mol . The compound is stored at a temperature of 28 C .科学的研究の応用
Antimicrobial Activity
Compounds with the pyrazole moiety have been shown to exhibit significant antimicrobial properties. The presence of the 2-chlorobenzyl and phenyl groups may enhance these properties, potentially making this compound a candidate for developing new antimicrobial agents . Research indicates that similar structures have demonstrated growth inhibitory activity against various bacterial strains, suggesting that this compound could be explored for its efficacy against Gram-positive and Gram-negative bacteria .
Antioxidant Properties
Antioxidants play a crucial role in protecting cells from oxidative stress. The structural features of this compound, particularly the pyrazole core, may contribute to its antioxidant capabilities. Studies on related compounds have revealed remarkable activity in DPPH free radical-scavenging assays, which could imply that this compound may serve as a potent antioxidant in biological systems .
Antimalarial Evaluation
Pyrazole derivatives have been evaluated for their antimalarial activity. Given the structural similarity, this compound could be investigated for its potential to inhibit the growth of Plasmodium species, the parasites responsible for malaria. Molecular docking studies could provide insights into the interactions with the biological targets involved in malaria pathogenesis .
Antileishmanial Activity
Leishmaniasis is a disease caused by protozoan parasites, and there is a continuous search for effective treatments. The compound could be assessed for its antileishmanial activity, as related pyrazole derivatives have shown promising results in vitro against the promastigote form of Leishmania parasites .
Anticancer Potential
The pyrazole ring is a common feature in many anticancer drugs. This compound’s unique substituents may interact with various cancer cell lines, potentially inhibiting growth or inducing apoptosis. Research on similar compounds has indicated that they can be effective against certain types of cancer cells, suggesting a possible application in cancer therapy .
Antiviral Activity
During the COVID-19 pandemic, the antiviral properties of pyrazole derivatives gained attention. This compound could be explored for its antiviral activity, particularly against SARS-CoV-2, by conducting molecular docking studies to assess its binding affinities with viral proteins .
Enzyme Inhibition
Enzymes are biological catalysts that can be targeted by specific inhibitors to treat various diseases. The compound’s structure may allow it to bind to enzyme active sites, inhibiting their function. This could be particularly useful in designing drugs for conditions where enzyme activity needs to be regulated or reduced .
Drug Development and Synthesis
Lastly, this compound could serve as a key intermediate in the synthesis of more complex molecules with diverse biological activities. Its reactive aldehyde group makes it a versatile precursor for various chemical reactions, potentially leading to the development of new pharmacologically active drugs .
作用機序
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The molecular weight and structure of the compound suggest that it may have reasonable bioavailability .
Result of Action
Similar compounds have been known to induce a range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
特性
IUPAC Name |
3-[4-[(2-chlorophenyl)methoxy]phenyl]-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2/c24-22-9-5-4-6-18(22)16-28-21-12-10-17(11-13-21)23-19(15-27)14-26(25-23)20-7-2-1-3-8-20/h1-15H,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVLMEAFDITPJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 7-[(2,6-dichlorophenyl)methoxy]-3-(4-methoxyphenyl)-4-oxochromene-2-carboxylate](/img/structure/B383588.png)
![7-[(2-Fluorophenyl)methoxy]-3-(2-methoxyphenyl)chromen-4-one](/img/structure/B383590.png)


![3-(4-bromophenyl)-7-[(2-fluorobenzyl)oxy]-2-methyl-4H-chromen-4-one](/img/structure/B383593.png)
![7-[(2,4-dichlorobenzyl)oxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4H-chromen-4-one](/img/structure/B383594.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-propyl-4H-chromen-4-one](/img/structure/B383595.png)
![Ethyl 7-[(2-fluorophenyl)methoxy]-3-(4-methoxyphenyl)-4-oxochromene-2-carboxylate](/img/structure/B383597.png)

![ethyl 3-(3,4-dimethoxyphenyl)-7-{[4-(methoxycarbonyl)benzyl]oxy}-4-oxo-4H-chromene-2-carboxylate](/img/structure/B383602.png)
![7-[(2-Chloro-4-fluorophenyl)methoxy]-3-(2-methoxyphenyl)-2-methylchromen-4-one](/img/structure/B383603.png)


![Ethyl 5-[(4-ethenylphenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B383608.png)